molecular formula C13H11I B1302192 4-Iododiphenylmethane CAS No. 35444-94-1

4-Iododiphenylmethane

Cat. No.: B1302192
CAS No.: 35444-94-1
M. Wt: 294.13 g/mol
InChI Key: FCUNNMLRHRWXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Early Investigations of Diphenylmethane (B89790) Derivatives

The study of diphenylmethane and its derivatives has a rich history, forming a foundational part of organic chemistry. firsthope.co.inwikipedia.org Diphenylmethane itself, with the formula (C₆H₅)₂CH₂, consists of a methane (B114726) core where two hydrogen atoms are substituted by phenyl groups. firsthope.co.inwikipedia.org This basic structure is a common skeleton in a multitude of organic compounds. wikipedia.orgpharmaguideline.com Early research focused on understanding the reactivity of the central methylene (B1212753) group and the electrophilic substitution patterns on the phenyl rings. firsthope.co.in Over time, the focus expanded to include a wide array of derivatives with applications ranging from dyes to pharmaceuticals. firsthope.co.inpatsnap.com For instance, derivatives like benzhydryl ethers have been utilized as antihistamines. firsthope.co.in The synthesis of these derivatives has traditionally been achieved through methods like the Friedel-Crafts reaction, where benzyl (B1604629) chloride reacts with benzene. wikipedia.orgtsijournals.com

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, organic compounds where an iodine atom is attached to an aryl group, are of paramount importance in modern organic synthesis. ontosight.ai Their significance stems from the high reactivity of the carbon-iodine bond, which is weaker than the corresponding bonds with other halogens, making the iodine atom an excellent leaving group. fiveable.me This property renders aryl iodides highly versatile intermediates, particularly in a variety of transition-metal-catalyzed cross-coupling reactions. ontosight.aifiveable.me These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules, pharmaceuticals, and materials. ontosight.ai The strategic introduction of an iodine atom into a molecule can serve as a "handle" for further chemical modifications. ontosight.ai Beyond their role in synthesis, some aryl iodides have been investigated for their potential biological activities, including antiviral and anticancer properties. ontosight.ai

Overview of Research Trajectories for 4-Iododiphenylmethane

Research involving this compound has followed several key trajectories. A significant area of investigation is its application as a substrate in various cross-coupling reactions to synthesize more complex diarylmethane derivatives. These derivatives are of interest in medicinal chemistry and materials science. For instance, it has been used in the synthesis of intermediates for drugs like dapagliflozin. kaimosi.com Another research avenue explores the reactivity of the C-I bond itself, including mechanistic studies of its cleavage and subsequent reactions. researchgate.net The compound also serves as a precursor for the generation of other reactive intermediates. acs.org Recent studies have also explored its use in photochemistry, investigating its behavior upon irradiation. researchgate.net

Scope and Focus of Current Academic Inquiry on this compound

Current academic inquiry into this compound is multifaceted, reflecting its utility in organic synthesis. journalofinquiry.orgoup.com A primary focus is on the development of novel and more efficient synthetic methodologies that utilize this compound as a key starting material. This includes optimizing existing coupling reactions and exploring new catalytic systems to enhance yield, selectivity, and sustainability. chinesechemsoc.orgeurekalert.org Researchers are also interested in its application in the synthesis of functional materials, such as luminogens for aggregation-induced emission (AIE). pharmaguideline.com Furthermore, computational studies are being employed to better understand its electronic properties and reaction mechanisms, which can guide the rational design of new synthetic transformations. researchgate.net The synthesis of complex, biologically active molecules containing the diphenylmethane scaffold remains a significant driver of research in this area. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUNNMLRHRWXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374762
Record name 4-Iododiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35444-94-1
Record name 4-Iododiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Preparative Routes for 4 Iododiphenylmethane and Its Derivatives

Direct Synthesis Approaches to 4-Iododiphenylmethane

The direct introduction of an iodine atom onto the diphenylmethane (B89790) framework at the para-position can be achieved through several key methods, including halogen exchange and direct iodination.

Halogen Exchange Methodologies (e.g., from Chlorodiphenylmethane)

Halogen exchange reactions, particularly the Finkelstein reaction, represent a common strategy for the synthesis of iodoalkanes and iodoarenes from their corresponding chloro or bromo derivatives. This nucleophilic substitution reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in a suitable solvent, such as acetone.

While direct experimental data for the conversion of 4-chlorodiphenylmethane (B42959) to this compound is not extensively detailed in readily available literature, the principles of the Finkelstein reaction are well-established. The reaction would involve treating 4-chlorodiphenylmethane with an iodide salt, most commonly sodium iodide (NaI), in a polar aprotic solvent.

Table 1: Representative Conditions for a Finkelstein-type Halogen Exchange

ReactantReagentSolventDriving Force
4-ChlorodiphenylmethaneSodium Iodide (NaI)AcetonePrecipitation of NaCl

It is important to note that while the Finkelstein reaction is highly effective for primary alkyl halides, its application to aryl halides is generally less straightforward and often requires harsher conditions or the use of catalysts, such as copper(I) salts, to facilitate the substitution on the sp²-hybridized carbon of the aromatic ring.

Another indirect yet highly effective method for introducing an iodine atom is through the Sandmeyer reaction. wikipedia.org This process involves the diazotization of an aromatic amine, followed by treatment with an iodide salt. wikipedia.orgnih.gov In the context of this compound synthesis, this would commence with 4-aminodiphenylmethane. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent addition of potassium iodide to the diazonium salt solution results in the formation of this compound, with the evolution of nitrogen gas. wikipedia.org This method is particularly advantageous due to the ready availability of aromatic amines and the generally high yields of the corresponding aryl iodides.

Direct Iodination of Diphenylmethane and its Selectivity Considerations

Direct iodination of diphenylmethane involves the electrophilic aromatic substitution of a hydrogen atom with an iodine atom. The reaction's selectivity is a crucial consideration, as the substitution can occur at the ortho, meta, or para positions of the phenyl rings. The benzyl (B1604629) group is an ortho, para-directing group, meaning that the incoming electrophile will preferentially add to these positions.

The challenge in direct iodination lies in the relatively low reactivity of iodine as an electrophile. Therefore, an activating agent or a more potent iodine source is typically required. Common reagents for this purpose include N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine in conjunction with an oxidizing agent.

The steric hindrance caused by the benzyl group can influence the ratio of ortho to para isomers, often favoring the formation of the para-substituted product, this compound, due to easier access for the incoming electrophile. However, achieving high para-selectivity often requires careful optimization of reaction conditions, including the choice of iodinating agent, solvent, and temperature.

Table 2: Factors Influencing Regioselectivity in Direct Iodination of Diphenylmethane

FactorInfluence on Selectivity
Iodinating Reagent More sterically demanding reagents may favor para-substitution.
Catalyst Lewis or Brønsted acids can enhance the electrophilicity of iodine and influence isomer distribution.
Solvent Solvent polarity can affect the reaction rate and selectivity.
Temperature Lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable para-isomer.

Synthesis of Substituted this compound Analogues

The synthesis of more complex derivatives of this compound, featuring additional functional groups, requires multi-step synthetic sequences and strategic control over isomer formation.

Multi-step Synthetic Sequences for Complex Derivatives

The construction of complex this compound analogues often involves a multi-step approach where functional groups are introduced either before or after the iodination step. researchgate.netrsc.org The choice of synthetic route depends on the compatibility of the desired functional groups with the iodination conditions and the directing effects of the substituents.

For example, the synthesis of a nitro-substituted this compound could proceed via two primary routes:

Nitration followed by Iodination: Diphenylmethane can first be nitrated to introduce a nitro group. rsc.org The nitro group is a meta-directing deactivator. Subsequent iodination would then be directed to the meta-position relative to the nitro group. To obtain a 4-iodo-nitrodiphenylmethane derivative, one would need to start with a pre-functionalized diphenylmethane where the directing effects lead to the desired substitution pattern.

Iodination followed by Nitration: this compound can be synthesized first, and then subjected to nitration. magritek.com The iodine atom is an ortho, para-directing deactivator. Therefore, nitration of this compound would be expected to yield a mixture of ortho and para (relative to the iodine) substituted products.

Continuous flow synthesis is an emerging technology that can be applied to multi-step syntheses, offering advantages in terms of safety, efficiency, and scalability. researchgate.net

Introduction of Functional Groups to the Diphenylmethane Core

A wide array of functional groups can be introduced onto the diphenylmethane core to create diverse this compound analogues. The methods for introducing these groups are standard transformations in organic synthesis.

Nitration: As mentioned, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. rsc.orgmagritek.com

Alkylation/Acylation (Friedel-Crafts): These reactions can introduce alkyl or acyl groups, although they are often prone to polysubstitution and rearrangement.

Halogenation: Besides iodination, other halogens like chlorine or bromine can be introduced using appropriate reagents.

Introduction of Oxygen-Containing Groups: Functional groups such as hydroxyl or methoxy (B1213986) groups can be introduced. For instance, the synthesis of a methoxy-substituted derivative might involve the use of a starting material like 4-hydroxy-4'-methoxychalcone, which can be further modified. scitepress.org The synthesis of compounds like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) showcases the introduction of both sulfonyl and methoxy groups in a multi-step sequence. nih.gov

Strategies for Ortho-, Meta-, and Para-Iodo Isomer Control

Controlling the regioselectivity of iodination is paramount in the synthesis of specific isomers of substituted this compound. The directing effects of existing substituents on the diphenylmethane core are the primary determinant of the position of the incoming iodine atom.

Ortho, Para-Directing Groups: Substituents such as alkyl, hydroxyl, and alkoxy groups direct the incoming electrophile to the ortho and para positions. Steric hindrance can often be exploited to favor the para-isomer.

Meta-Directing Groups: Electron-withdrawing groups like nitro, cyano, and carbonyl groups direct the incoming electrophile to the meta position.

In cases where the desired isomer cannot be obtained through direct iodination due to unfavorable directing effects, a common strategy is to employ a "placeholder" functional group that can later be converted to the desired iodo-substituent. The Sandmeyer reaction, starting from a strategically placed amino group, is a powerful tool in this regard, offering excellent control over the position of iodination. wikipedia.orgnih.gov

Table 3: Summary of Synthetic Strategies and Isomer Control

Desired ProductSynthetic StrategyKey Considerations
This compound Halogen exchange from 4-chlorodiphenylmethane or Sandmeyer reaction of 4-aminodiphenylmethane.Potential need for catalysts in halogen exchange; diazotization conditions for Sandmeyer reaction.
Substituted this compound Multi-step synthesis involving introduction of functional groups and subsequent iodination, or vice versa.Compatibility of functional groups with reaction conditions; directing effects of substituents.
Specific Isomer (ortho, meta, or para) Judicious choice of starting materials with appropriate directing groups; use of blocking groups or placeholder functional groups (e.g., amino group for Sandmeyer reaction).Understanding of electrophilic aromatic substitution principles and substituent effects.

Derivatization Strategies from this compound

This compound serves as a versatile building block in organic synthesis. The presence of the iodo-substituent on one of the phenyl rings provides a reactive site for introducing a variety of functional groups through well-established chemical transformations. These derivatizations allow for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. The synthesis of QAS from this compound can be effectively achieved via the Menschutkin reaction. wikipedia.orgtue.nl This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine to form the corresponding quaternary ammonium salt. researchgate.netresearchgate.net

In this context, this compound acts as the alkylating agent. The carbon atom attached to the iodine is a benzylic position, which makes it highly susceptible to SN2 attack. Furthermore, alkyl iodides are known to be superior alkylating agents compared to the corresponding bromides or chlorides, leading to faster reaction rates. wikipedia.org The general reaction involves treating this compound with a selected tertiary amine, often in a polar solvent, to yield the desired quaternary ammonium salt where the 4-benzhydryl group is one of the four substituents on the nitrogen atom.

The reaction can be generalized as follows:

Figure 1: General scheme for the Menschutkin reaction starting from this compound.

The properties and applications of the resulting QAS can be tuned by varying the structure of the tertiary amine (NR3).

Alkylating AgentTertiary AmineProduct
This compoundTrimethylamine(4-Benzhydryl)trimethylammonium iodide
This compoundTriethylamine(4-Benzhydryl)triethylammonium iodide
This compoundN,N-Diisopropylethylamine(4-Benzhydryl)-N,N-diisopropylethylammonium iodide
This compoundPyridine (B92270)1-(4-Benzhydryl)pyridinium iodide
This compound1,4-Diazabicyclo[2.2.2]octane (DABCO)1-(4-Benzhydryl)-4-aza-1-azoniabicyclo[2.2.2]octane iodide

This table presents hypothetical products based on the established reactivity in the Menschutkin reaction.

The introduction of an amide functional group onto the diphenylmethane scaffold can be accomplished through modern cross-coupling chemistry. The carbon-iodine bond in this compound is an ideal handle for palladium-catalyzed reactions that form carbon-nitrogen bonds.

One prominent method is the Buchwald-Hartwig amination , a powerful reaction for coupling aryl halides with a wide range of amines, including primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com By reacting this compound with a primary or secondary amine under these conditions, N-substituted 4-aminodiphenylmethane derivatives can be synthesized with high efficiency.

A more direct route to amide derivatives is through palladium-catalyzed aminocarbonylation . This reaction incorporates a molecule of carbon monoxide (CO) and an amine in a single step. organic-chemistry.org Treating this compound with an amine, carbon monoxide, and a suitable palladium catalyst system results in the formation of a 4-(phenylmethyl)benzamide derivative. This method is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amides by selecting the appropriate amine nucleophile. researchgate.net

Starting MaterialReagentsReaction TypeProduct Class
This compoundR¹R²NH, Pd catalyst, Ligand, BaseBuchwald-Hartwig AminationN-Substituted 4-Aminodiphenylmethane
This compoundR¹R²NH, CO, Pd catalyst, Ligand, BaseAminocarbonylationN,N-Disubstituted 4-Benzoylbenzamide

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Applying these principles to the synthesis of this compound focuses on minimizing waste, avoiding harsh reagents, and using more sustainable materials.

The primary route to diphenylmethane structures is the Friedel-Crafts alkylation, which traditionally uses stoichiometric amounts of corrosive and water-sensitive Lewis acid catalysts like AlCl₃. Green alternatives focus on minimizing or eliminating these catalysts and reducing solvent waste.

Solvent-free synthesis represents a significant step towards a more environmentally benign process. cmu.edu Reactions performed under solvent-free, or "neat," conditions reduce the generation of volatile organic compound (VOC) waste. For the synthesis of diarylmethanes, protocols have been developed that utilize solid-supported reagents, such as P₂O₅ on silica (B1680970) or alumina, to catalyze the reaction between a benzyl alcohol and an aromatic ring under solvent-free conditions. researchgate.net This approach not only eliminates the need for a solvent but also simplifies product purification. While not strictly "catalyst-free," the use of recyclable solid acids is a vast improvement over traditional methods.

Furthermore, research into catalyst-free methods for C-C and C-I bond formation is ongoing. Protocols involving visible-light mediation for iodoamination reactions showcase the potential for activating molecules without the need for metal catalysts, offering a pathway for future developments in the synthesis of compounds like this compound. organic-chemistry.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing conventional volatile organic solvents with greener alternatives is a key goal of sustainable chemistry.

Ionic liquids (ILs) have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants. nih.govijbsac.org These properties make them suitable for reactions like Friedel-Crafts alkylation. researchgate.net Certain ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup. A significant advantage is their potential for recyclability, which can drastically reduce solvent waste over multiple reaction cycles. nih.gov The synthesis of this compound in an ionic liquid medium could offer a more sustainable alternative to traditional solvent systems.

Water is another environmentally benign solvent. While the reactants for Friedel-Crafts alkylation are typically not water-soluble, related reactions such as the synthesis of quaternary ammonium salts from benzyl halides have been successfully performed in water or water-containing organic solvent systems. google.com This demonstrates the potential for developing aqueous-phase syntheses for related compounds, which would significantly improve the safety and environmental profile of the process.

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Iododiphenylmethane

Photochemical Transformations of 4-Iododiphenylmethane

Photoinduced Heterolysis and Solvolysis Pathways

Photoinduced heterolysis involves the cleavage of the C-I bond to form a pair of ions: the diphenylmethyl cation and an iodide anion. This process is typically favored in polar, protic solvents that can stabilize the resulting charged species through solvation.

Following its formation, the highly reactive diphenylmethyl cation would be rapidly trapped by solvent molecules in a process known as solvolysis. For example:

In water, the cation would react to form 4-hydroxydiphenylmethane (an alcohol).

In an alcohol solvent like methanol, the product would be 4-methoxydiphenylmethane (B1215653) (an ether).

The efficiency of these processes would be dictated by the quantum yield of ion pair formation and the nucleophilicity of the solvent.

Generation and Reactivity of Diphenylmethyl Cations

The generation of the diphenylmethyl cation via photoheterolysis of the C-I bond is a key step. This carbocation is a resonance-stabilized species, with the positive charge delocalized over the two phenyl rings. This stabilization makes its formation more favorable compared to less substituted carbocations.

Once formed, the diphenylmethyl cation is a powerful electrophile and will react with any available nucleophile. In the context of solvolysis, the solvent itself acts as the nucleophile. If other nucleophiles are present in the solution, a mixture of products could be expected. The reactivity is generally very high, and these reactions are typically fast, diffusion-controlled processes.

Influence of Solvent Polarity on Photoreactivity

The polarity of the solvent is expected to have a profound influence on the photochemical reaction pathway.

Polar Solvents: High-polarity solvents, particularly those capable of hydrogen bonding (protic), would strongly favor the heterolytic cleavage pathway. By solvating and stabilizing the forming diphenylmethyl cation and iodide anion, they lower the energy barrier for ion formation. This would lead to a higher quantum yield for solvolysis products.

Nonpolar Solvents: In nonpolar solvents, the formation of charged intermediates is energetically unfavorable. Consequently, the heterolytic pathway is suppressed. Under these conditions, the alternative pathway of homolytic bond cleavage (radical formation) is expected to dominate the photoreactivity of this compound.

A hypothetical comparison of reaction pathways in different solvents is presented below.

Solvent TypeDominant Cleavage PathwayExpected Primary IntermediateExpected Product Type
Polar Protic (e.g., Water, Methanol)Heterolysis (Ionic)Diphenylmethyl CationSolvolysis Products (Alcohols, Ethers)
Nonpolar (e.g., Hexane, Benzene)Homolysis (Radical)Aryl and Iodine RadicalsRadical-derived Products

Radical-Mediated Reactions Involving the Iodide Moiety

Formation and Reactivity of Aryl Radicals

In nonpolar solvents or in the gas phase, the primary photochemical event for this compound is the homolytic cleavage of the C-I bond. This process, initiated by UV irradiation, results in the formation of a 4-(diphenylmethyl)phenyl radical and an iodine atom.

The 4-(diphenylmethyl)phenyl radical is a neutral species with an unpaired electron on the carbon atom that was previously bonded to the iodine. This aryl radical is highly reactive and can participate in several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (like the solvent or another organic molecule) to form diphenylmethane (B89790).

Addition to Unsaturated Bonds: It can add to double or triple bonds, initiating polymerization or other addition reactions.

Radical Combination: It can combine with other radicals present in the system.

Radical Chain Propagation Mechanisms

Radical reactions often proceed via a chain mechanism, which consists of initiation, propagation, and termination steps.

Initiation: As described above, the initiation step is the photolytic cleavage of the C-I bond to generate the initial radical pair. 4-I-C₆H₄CH(C₆H₅)₂ + hν → 4-•C₆H₃CH(C₆H₅)₂ + I•

Propagation: The aryl radical formed can then react with a neutral molecule to generate a new radical, which continues the chain. A hypothetical propagation sequence could involve hydrogen abstraction from a hydrogen donor (R-H):

4-•C₆H₃CH(C₆H₅)₂ + R-H → C₆H₅CH(C₆H₅)₂ + R•

The newly formed radical R• could then react with another molecule of this compound to regenerate the aryl radical, though this specific pathway is less common for aryl iodides. More typically, the formed radicals engage in other reactions.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. Possible termination steps include:

2 4-•C₆H₃CH(C₆H₅)₂ → Dimer Product

4-•C₆H₃CH(C₆H₅)₂ + I• → 4-I-C₆H₄CH(C₆H₅)₂ (recombination)

2 I• → I₂

The specific products and efficiency of these radical-mediated reactions would depend heavily on the reaction conditions, including the solvent, the presence of radical traps or initiators, and the concentration of the substrate.

Electrophilic and Nucleophilic Substitution Reactions

The iodine substituent on the aromatic ring of this compound plays a pivotal role in its reactivity, enabling both electrophilic and nucleophilic substitution patterns, often through the formation of hypervalent iodine intermediates.

The iodine atom in aryl iodides like this compound can be oxidized to a hypervalent state, creating highly reactive iodine(III) species. These intermediates can guide electrophilic aromatic substitution (EAS) reactions. A notable example is the Hypervalent Iodine-Guided Electrophilic Substitution (HIGES) reaction, which allows for para-selective C-C bond formation. beilstein-journals.orgnih.gov In this process, a benzyl (B1604629) hypervalent iodine intermediate is formed in situ. This alters the typical ortho-selectivity seen in similar rearrangements, such as the reductive iodonio-Claisen rearrangement (RICR), to favor substitution at the para-position. beilstein-journals.orgnih.govnih.gov

The mechanism is theorized to involve the metal-like properties of hypervalent iodine, potentially proceeding through a transmetallation step with metalloid groups like silicon or boron. beilstein-journals.orgnih.gov Various hypervalent iodine reagents and activators can be employed to facilitate this transformation. beilstein-journals.orgnih.gov A key advantage of this reaction is the incorporation of the iodine(I) atom into the product, enhancing atom economy and providing a functional group for subsequent chemical modifications. beilstein-journals.orgnih.gov

Table 1: Conditions for Hypervalent Iodine-Guided Electrophilic Substitution (HIGES)

Hypervalent Iodine PrecursorActivatorSolventKey Feature
PhI(OAc)₂Triflic AnhydrideCH₂Cl₂Generates a highly electrophilic I(III) species in situ.
IodosobenzeneBF₃AcetonitrileLewis acid activation of the I(III) reagent.
Zefirov's ReagentNot typically requiredCH₂Cl₂A pre-formed, stable cyclic iodonium (B1229267) reagent.

Aryl iodides can be "activated" towards nucleophilic attack by converting them into diaryliodonium salts. These salts act as potent electrophilic arylating agents. beilstein-journals.orgrsc.org For this compound, this would involve its oxidation and subsequent reaction with another arene to form a diaryliodonium salt. This salt can then react with a wide array of nucleophiles, leading to the formation of new C-C and C-heteroatom bonds under transition-metal-free conditions. rsc.orgnih.gov

The reaction with a nucleophile typically proceeds through the formation of a T-shaped intermediate. nih.gov The nucleophile adds to the iodine center, followed by reductive elimination, which transfers one of the aryl groups (in this case, the 4-benzylphenyl group) to the nucleophile and releases an aryl iodide molecule. nih.gov Competing pathways, such as those involving aryne intermediates, can occur, particularly with salts lacking electron-withdrawing groups. nih.gov

Table 2: Examples of Nucleophilic Arylation using Diaryliodonium Salts

Nucleophile ClassExample NucleophileProduct Type
O-NucleophilesAlcohols, HydroxideAryl ethers
N-NucleophilesAmines, N-HeterocyclesArylamines
C-NucleophilesEnolates, OrganometallicsBiaryls, Alkylated Arenes
S-NucleophilesThiolsAryl sulfides

Oxidative and Reductive Processes

The chemical nature of this compound allows it to participate in both oxidative reactions, primarily centered on the iodine atom, and reductive transformations related to its core diphenylmethane structure.

The diphenylmethane core structure can be synthesized via the reduction of related benzylic systems. While not a direct transformation of this compound itself, these methods are crucial for forming its fundamental carbon skeleton. For instance, the coupling of substituted toluenes in the presence of bromine under irradiation can yield diphenylmethanes. researchgate.net Another approach involves the metal-free reductive cleavage of benzylic dithioketals to produce the corresponding diphenylmethane derivatives. researchgate.net These reductive strategies highlight pathways to access the foundational structure of the title compound from more oxidized precursors.

As mentioned previously, the oxidative activation of the aryl iodide bond is a key step in preparing diaryliodonium salts. nih.gov This process transforms the iodine from the I(I) to the I(III) oxidation state, making it a powerful electrophile. Several methods exist for this transformation. A facile and environmentally conscious approach utilizes Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid to generate the reactive hypervalent iodine(III) species in situ, which then couples with an arene. beilstein-journals.org This method is applicable to a wide range of aryl iodides, including those with electron-donating or electron-withdrawing groups. beilstein-journals.org An alternative strategy is the anodic oxidation of an aryl iodide in the presence of an arene, which avoids the need for chemical oxidants. researchgate.net

Table 3: Methods for Oxidative Diaryliodonium Salt Synthesis from Aryl Iodides

MethodOxidant/ConditionsAdvantages
Oxone-Sulfuric AcidOxone, H₂SO₄Inexpensive, readily available reagents, wide applicability. beilstein-journals.org
Anodic OxidationElectrochemical cell, Carbon felt anodeEliminates chemical oxidizing agents. researchgate.net
Peracid Oxidationm-Chloroperoxybenzoic acid (mCPBA), Strong acidWell-established, reliable method.

C-H Bond Functionalization and Cyclization Reactions

The diphenylmethane scaffold contains benzylic C-H bonds at the methylene (B1212753) bridge, which are susceptible to functionalization. Direct C-H functionalization offers a highly atom-economical route to elaborate complex molecules from simple precursors. yale.edu For diarylmethanes like this compound, these reactions typically proceed through the formation of a benzylic radical or carbanion intermediate. nih.gov

Transition-metal catalysis, particularly with copper, can mediate various transformations at the benzylic position, including C-C and C-heteroatom bond formations. nih.gov For example, copper-catalyzed oxidative coupling reactions can be used to introduce new functional groups. Furthermore, intramolecular iodine-catalyzed C-H oxidation can lead to cyclization if a suitable internal nucleophile is present, forming tetrahydrofuran (B95107) rings or other heterocycles. researchgate.net While this compound itself lacks an internal nucleophile for such cyclization, this reactivity demonstrates the potential for C-H functionalization at its benzylic site, which could be exploited in more complex derivatives.

Regioselectivity in C-H Bond Activation of Diphenylmethane Analogues

Achieving regioselectivity in C-H activation is a significant challenge in organic synthesis due to the presence of multiple, electronically similar C-H bonds within a molecule. nih.gov In diphenylmethane analogues, the regioselectivity of C-H bond activation is governed by a combination of steric and electronic factors, as well as the nature of the catalyst and directing groups.

For palladium-catalyzed reactions, the C-H bond cleavage often proceeds via a concerted metalation-deprotonation (CMD) pathway. researchgate.net The regioselectivity of this process can often be predicted by the acidity of the C-H bonds; more acidic protons tend to be more reactive. researchgate.net Electron-withdrawing substituents on an aromatic ring increase the acidity of the ring's C-H bonds, making them more susceptible to activation. researchgate.net Conversely, electron-donating groups can decrease the acidity.

In the context of diphenylmethane analogues, the ortho C-H bonds of one aromatic ring are targeted for intramolecular cyclization to form fluorenes. The presence of a directing group can significantly influence which C-H bond is activated. Without a strong directing group, the inherent electronic properties and steric environment of each C-H bond dictate the site of activation. For instance, steric hindrance can prevent the catalyst from accessing certain C-H bonds, thereby favoring activation at a less congested site. nih.gov The rational design of ligands for the metal catalyst can also play a crucial role in controlling regioselectivity by modifying the steric and electronic environment of the catalytic center. chemrxiv.org

The following table outlines the general factors influencing regioselectivity in the C-H activation of substituted arenes.

FactorInfluence on RegioselectivityExample
Electronic EffectsElectron-withdrawing groups increase C-H acidity, favoring activation at ortho and para positions.A nitro group on the aromatic ring directs activation to adjacent C-H bonds.
Steric HindranceBulky substituents can block access to nearby C-H bonds, favoring activation at less hindered positions.A t-butyl group may prevent ortho-C-H activation.
Directing GroupsFunctional groups that can coordinate to the metal center direct activation to a specific (often ortho) C-H bond.A pyridine (B92270) or carboxylic acid group directing ortho-metalation.
Ligand EffectsThe size and electronic properties of the ligand on the metal catalyst can tune selectivity. chemrxiv.orgBulky phosphine (B1218219) ligands can favor activation at less sterically hindered C-H bonds.

Cross-Coupling Reactions with this compound

The carbon-iodine bond in this compound is a key functional group that enables its participation in a wide array of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. icmpp.rolongdom.org

Transition Metal-Free Arylation Reactions via Ligand Exchange and Coupling

While many arylation reactions rely on transition metal catalysts, there is a growing interest in metal-free alternatives. mdpi.com One prominent method involves the use of diaryliodonium salts as arylating agents. nih.govresearchgate.net Although this compound is an aryl iodide, it can serve as a precursor for the in-situ generation of hypervalent iodine reagents, such as diaryliodonium salts. These salts can then participate in transition-metal-free arylation reactions. nih.gov

The mechanism for these metal-free arylations typically involves a ligand exchange followed by a coupling step. nih.gov A nucleophile (Nu⁻) attacks the diaryliodonium salt, displacing its counter-anion. This is followed by a reductive elimination-like process, often referred to as ligand coupling, where the nucleophile and one of the aryl groups from the iodine center form a new bond, releasing an aryl iodide as a byproduct. nih.gov This pathway provides an environmentally friendly alternative for the construction of C-C and C-heteroatom bonds. mdpi.comnih.gov

These reactions are appreciated for their mild conditions and avoidance of potentially toxic and expensive transition metals. researchgate.net

Role of this compound in Carbon-Carbon Bond Formation

This compound is a valuable substrate for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. icmpp.ro The carbon-iodine bond is relatively weak and highly polarizable, making it highly reactive towards oxidative addition to low-valent transition metal centers, such as Pd(0) or Ni(0), which is often the initial step in catalytic cycles like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle involves:

Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex to form an arylpalladium(II) iodide intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. icmpp.ro

This reactivity makes this compound a versatile building block for synthesizing more complex molecules where the diphenylmethyl moiety is coupled to other organic fragments. The development of new methods for C-C bond formation continues to be a central focus for organic chemists, enabling the construction of molecules for applications ranging from pharmaceuticals to polymers. nih.govnih.gov

Catalytic Strategies Employing or Modulating 4 Iododiphenylmethane Transformations

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, are mainstays in the functionalization of aryl iodides like 4-iododiphenylmethane. Their catalytic cycles typically involve fundamental steps such as oxidative addition, in which the metal center inserts into the C-I bond, and reductive elimination, which forms the desired product and regenerates the active catalyst. The design of ligands and the choice of metal are crucial for optimizing these processes.

Palladium catalysis is a powerful tool for reactions that go beyond simple cross-coupling, enabling the direct functionalization of otherwise inert C-H bonds. In annulation reactions, this capability is used to construct new ring systems. For substrates like this compound, a palladium catalyst can initiate a sequence involving the activation of the C-I bond followed by one or more C-H activation steps, leading to the formation of polycyclic scaffolds.

A notable strategy is the three-component annulation reaction where an aryl iodide, a maleimide, and a methylating reagent can be brought together. acs.org In such processes, the palladium catalyst orchestrates a cascade involving C-H methylation and subsequent cyclization through C(sp³)–H activation, ultimately forming complex tricyclic structures. acs.org Depending on the specific substrates, these reactions can involve dual or even triple C-H activations to forge multiple new C-C bonds in a single operation. acs.org This approach provides an efficient route to succinimide-fused polycycles, which are significant motifs in biologically active compounds. acs.org The general mechanism highlights palladium's versatility in mediating intricate bond-forming sequences.

Catalyst SystemReactantsKey TransformationProduct Type
Pd(OAc)₂Aryl Iodide, Maleimide, TsOMeMultiple C-H Activation/AnnulationSuccinimide-fused tricyclic scaffolds
Pd(II)N-benzoylsulfonamide, AlleneC-H Activation/Intermolecular Annulation3,4-dihydroisoquinolin-1(2H)-ones

This table illustrates examples of palladium-catalyzed annulation reactions involving the activation of C-H bonds, a strategy applicable to aryl iodides.

While palladium dominates many cross-coupling applications, copper catalysis has emerged as a cost-effective and powerful alternative, particularly for forming carbon-heteroatom bonds and in the realm of asymmetric synthesis. beilstein-journals.org For aryl iodides, copper catalysts, when paired with chiral ligands, can facilitate enantioselective coupling reactions, creating stereogenic centers with high fidelity.

An important application is the dynamic kinetic asymmetric P-C coupling of secondary phosphine (B1218219) oxides (SPOs) with aryl iodides. dicp.ac.cnresearchgate.net In this process, a copper(I) catalyst complexed with a chiral diamine ligand couples the prochiral SPO with the aryl iodide. dicp.ac.cn The success of this dynamic kinetic asymmetric transformation (DYKAT) relies on the rapid racemization of the SPO under the reaction conditions, allowing for the conversion of the entire racemic starting material into a single, highly enantioenriched P-stereogenic product. dicp.ac.cnresearchgate.net Similarly, copper-catalyzed systems have been developed for the enantioselective S-arylation of S-alkyl sulfenamides with aryl iodides, providing access to chiral sulfilimines. acs.org These methods demonstrate that a well-designed chiral copper complex can effectively control the stereochemical outcome of reactions involving the C-I bond of substrates like this compound. dicp.ac.cnacs.org

Copper SourceChiral Ligand TypeNucleophileReaction Type
CuIChiral 1,2-DiamineSecondary Phosphine OxideAsymmetric P-C Coupling dicp.ac.cn
CuIAzabicyclo[2.2.1]carboxylic acid-derived amideS-Alkyl SulfenamideAsymmetric S-Arylation acs.org
CuIBINOL-derived ligands2-amino-3-(2-iodoaryl)propionatesAsymmetric Intramolecular N-arylation beilstein-journals.org

This table summarizes various copper-catalyzed asymmetric coupling reactions with aryl iodides, showcasing the role of chiral ligands in achieving enantioselectivity.

The efficiency and scope of transition metal-catalyzed cross-coupling reactions are profoundly influenced by the ligands coordinated to the metal center. In palladium catalysis, the development of specialized ligands has been a critical advance, enabling reactions that were previously difficult or impossible, such as the coupling of unactivated aryl chlorides. nih.gov For more reactive substrates like this compound, ligand choice is key to optimizing reaction rates, catalyst stability, and functional group tolerance.

Bulky, electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, are a class of ligands that have revolutionized palladium-catalyzed cross-coupling. nih.gov These ligands promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient oxidative addition into the aryl-iodide bond. researchgate.net The steric bulk of these ligands accelerates the reductive elimination step, which is the product-forming step of the catalytic cycle. nih.gov The electron-rich nature of the phosphine enhances the rate of oxidative addition. researchgate.net This combination of steric and electronic properties allows for reactions to be performed at lower catalyst loadings and milder temperatures, expanding the scope to include sterically hindered substrates. nih.gov The design principles learned from these advanced ligands are crucial for tailoring catalyst systems for specific transformations involving this compound. nih.gov

Ligand ClassKey Structural FeaturesImpact on CatalysisTypical Reactions
Triarylphosphines (e.g., PPh₃)Basic phosphine ligandFoundational, but limited to reactive substratesSuzuki, Heck researchgate.netharvard.edu
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos)Sterically bulky, electron-richEnhances rates of oxidative addition and reductive elimination; stabilizes active catalyst nih.govSuzuki-Miyaura, Buchwald-Hartwig Amidation nih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableForms robust catalysts, avoids phosphine-related side reactionsSuzuki, Heck harvard.edu

This table compares different classes of ligands used in palladium-catalyzed cross-coupling, highlighting the features of bulky biaryl phosphines that enhance catalytic activity for reactions involving aryl halides.

Organocatalysis and Acid/Base Catalysis

Organocatalysis and acid/base catalysis represent powerful tools in synthetic chemistry for the activation of organic substrates. These methodologies offer alternatives to traditional metal-based catalysts, often providing unique reactivity and selectivity.

Role of Organic Catalysts in Iodonium (B1229267) Salt Reactions

While direct organocatalytic transformations of this compound are not extensively documented, the related chemistry of diaryliodonium salts, which can be synthesized from iodoarenes, is a burgeoning field. Organic catalysts, particularly chiral amines and Brønsted acids, play a crucial role in mediating reactions involving these hypervalent iodine compounds. For instance, chiral secondary amines can activate α,β-unsaturated aldehydes to form nucleophilic enamines, which can then react with electrophilic diaryliodonium salts. This strategy allows for the enantioselective arylation of various substrates.

It is plausible that this compound could serve as a precursor to a diphenyl(4-methoxyphenyl)iodonium salt. This salt could then participate in organocatalytic reactions. The role of the organic catalyst would be to generate a highly reactive, chiral nucleophile that can displace the iododiphenylmethane group from the iodonium salt, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Acid and Base-Mediated Transformations

Acid and base catalysis can significantly influence the reactivity of this compound.

Acid Catalysis: In the presence of a strong acid, the iodine atom in this compound could be protonated, increasing its electrophilicity and making the aromatic ring more susceptible to nucleophilic attack. However, a more common role for acid catalysis in the context of iodoarenes is in the in situ generation of diaryliodonium salts from aryl iodides and arenes. For example, a Lewis acid could promote the reaction of this compound with an appropriate arene to form a diaryliodonium salt, which could then undergo further transformations.

Base Catalysis: Strong bases can deprotonate substrates to generate potent nucleophiles that can react with this compound. For instance, in a transition-metal-catalyzed cross-coupling reaction, a base is essential for the regeneration of the active catalyst and for facilitating the transmetalation step. In the absence of a metal catalyst, direct nucleophilic aromatic substitution on this compound is generally difficult but might be facilitated by very strong bases or under specific reaction conditions, potentially involving benzyne (B1209423) intermediates, although this is less likely for an iodo-substituted compound compared to other halogens.

Mechanistic Aspects of Catalytic Activation

Understanding the mechanistic details of catalytic cycles is paramount for optimizing reaction conditions and designing more efficient catalysts.

Catalyst Regeneration and Turnover Frequencies

For any catalytic process to be viable, the catalyst must be regenerated at the end of each cycle. In the context of hypothetical catalytic reactions involving this compound, the regeneration step would depend on the specific catalytic cycle. For example, in a Heck-type coupling reaction where this compound is a substrate, the palladium catalyst is typically regenerated from its Pd(0) state to the active Pd(II) species by an oxidative addition step involving the iodoarene.

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the TOF is the TON per unit time. There is no specific literature data available for the turnover frequencies in catalytic reactions of this compound. However, for related palladium-catalyzed cross-coupling reactions of iodoarenes, TOFs can range from 10 to over 10,000 h⁻¹, depending on the catalyst, ligands, substrate, and reaction conditions.

Catalytic Parameter Typical Range for Iodoarene Cross-Coupling
Turnover Number (TON)100 - 1,000,000
Turnover Frequency (TOF) (h⁻¹)10 - 10,000+

Intermediate Species in Catalytic Cycles

The identification and characterization of intermediate species are crucial for elucidating reaction mechanisms. In catalytic cycles involving iodoarenes like this compound, several types of intermediates can be postulated.

In a palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following key intermediates:

Oxidative Addition Adduct: The reaction of Pd(0) with this compound would form a Pd(II) intermediate, [Pd(4-diphenylmethylphenyl)(I)L₂], where L represents the supporting ligands.

Transmetalation Complex: Following transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), a new Pd(II) intermediate with both organic groups attached would be formed.

Reductive Elimination Precursor: This intermediate would precede the final bond-forming step.

In organocatalyzed reactions involving iodonium salts derived from this compound, key intermediates would include:

Enamine or Enolate: Formed from the reaction of the substrate with a chiral amine or base catalyst.

Zwitterionic Adduct: The nucleophilic attack of the enamine/enolate on the iodonium salt could lead to a transient zwitterionic intermediate before the final product is formed and the catalyst is regenerated.

Spectroscopic techniques such as NMR and mass spectrometry, as well as computational studies, are vital tools for identifying and characterizing these transient species.

Advanced Spectroscopic Characterization Techniques for 4 Iododiphenylmethane and Its Reaction Intermediates

Mass Spectrometry in Molecular Analysis

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. In electron ionization mass spectrometry (EI-MS), the energetic molecular ions of 4-Iododiphenylmethane are prone to fragmentation, providing a characteristic pattern that serves as a molecular fingerprint. chemguide.co.uk The fragmentation of aromatic compounds is often characterized by strong molecular ion peaks due to the stability of the aromatic structure. libretexts.org

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-I bond, given its relative weakness compared to C-C and C-H bonds. This would result in a diphenylmethyl cation and an iodine radical. Another significant fragmentation pathway involves the benzylic cleavage, breaking the bond between the methylene (B1212753) group and one of the phenyl rings. This would lead to the formation of a stable benzyl (B1604629) cation or a tropylium ion, a common rearrangement for benzyl derivatives. slideshare.net The loss of a hydrogen atom from the molecular ion is also a possible fragmentation route. libretexts.org

The resulting mass spectrum would display a series of peaks, with the most intense peak, known as the base peak, not necessarily corresponding to the molecular ion. slideshare.net By analyzing the m/z values of these fragments, the structural skeleton of this compound can be confidently confirmed.

Fragment Ion Proposed Structure Significance
[C₁₃H₁₁I]⁺Molecular IonConfirms the molecular weight of the compound.
[C₁₃H₁₁]⁺Diphenylmethyl cationIndicates cleavage of the carbon-iodine bond.
[C₇H₇]⁺Benzyl/Tropylium ionResults from benzylic cleavage, a characteristic fragmentation for this type of structure.
[C₆H₅]⁺Phenyl ionSuggests further fragmentation of larger ions.

Table 1. Predicted Mass Spectrometry Fragmentation of this compound.

Application of Various Ionization Techniques (e.g., APCI-MS)

While electron ionization is a standard technique, softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for analyzing moderately polar and thermally labile compounds. nih.gov APCI is a gas-phase ionization technique that is less likely to cause extensive fragmentation compared to EI, often resulting in a more prominent molecular ion or protonated molecule peak, [M+H]⁺. nih.govthermofisher.com This is advantageous for confirming the molecular weight of the parent compound.

APCI is particularly suitable for molecules that are not easily ionized by electrospray ionization (ESI), another common soft ionization technique. thermofisher.com The ionization efficiency in APCI can be influenced by the compound's polarity and its ability to accept a proton. nih.gov For this compound, which has moderate polarity, APCI-MS could provide complementary data to EI-MS, offering a clearer indication of the molecular ion and simpler fragmentation patterns, aiding in the confirmation of its molecular structure. jfda-online.com The choice of ionization technique can significantly impact the resulting mass spectrum and the information that can be gleaned from it. nih.gov

Vibrational Spectroscopy (Infrared and Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. nih.gov These techniques are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. scitepress.org

Identification of Characteristic Functional Group Frequencies

The infrared spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups. These "group frequencies" are invaluable for confirming the presence of specific structural motifs within the molecule. umass.edulibretexts.org

Key expected vibrational frequencies for this compound include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Arising from the methylene (-CH₂-) bridge, these stretches appear between 3000 and 2850 cm⁻¹. uc.edu

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

C-H Bending Vibrations: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene rings. vscht.cz

The combination of these characteristic frequencies provides a unique vibrational fingerprint for this compound, allowing for its unambiguous identification. scribd.com

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
C-IStretch600 - 500

Table 2. Characteristic Infrared Absorption Frequencies for this compound.

Conformational Analysis via Vibrational Modes

The flexibility of the diphenylmethane (B89790) skeleton, specifically the rotation around the C-C single bonds connecting the methylene bridge to the phenyl rings, can lead to different spatial arrangements or conformations of the molecule. mdpi.com Vibrational spectroscopy can be a sensitive probe of these conformational changes. iu.edu.sa Different conformers can have distinct vibrational spectra due to changes in molecular symmetry and the coupling of vibrational modes. nih.gov

By analyzing the vibrational spectra, potentially with the aid of computational methods like Density Functional Theory (DFT), it may be possible to identify the most stable conformer of this compound in a given state (e.g., solid, solution). nih.gov Subtle shifts in peak positions or the appearance of new bands at different temperatures or in different solvents can indicate the presence of multiple conformers. This type of analysis provides a deeper understanding of the molecule's three-dimensional structure and dynamic behavior.

Electronic Spectroscopy (UV-Vis) in Photochemical and Electronic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. The phenyl groups in this compound act as chromophores.

Analysis of Electronic Transitions and Absorption Spectra

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π electrons of the aromatic rings. masterorganicchemistry.com These transitions, typically π → π* transitions, occur when an electron is promoted from a bonding (π) molecular orbital to an anti-bonding (π*) molecular orbital. khanacademy.org The presence of the iodine atom, a heavy atom, can also influence the electronic spectrum through spin-orbit coupling effects.

The absorption spectrum will show one or more bands, with the wavelength of maximum absorbance (λ_max) being a key characteristic. masterorganicchemistry.com The intensity of the absorption is quantified by the molar absorptivity (ε). illinois.edu The position and intensity of these absorption bands provide information about the electronic structure of the molecule and can be affected by factors such as solvent polarity and the presence of substituents. libretexts.org Analysis of the UV-Vis spectrum is crucial for understanding the photochemical behavior of this compound, as the absorption of UV light can lead to the cleavage of the C-I bond, initiating photochemical reactions.

Type of Transition Involved Orbitals Expected Spectral Region
π → πBonding π to anti-bonding πUltraviolet (UV)

Table 3. Expected Electronic Transitions for this compound.

Monitoring of Photolytic Processes and Photoproduct Formation

The primary photochemical event in this compound upon UV irradiation is the homolytic cleavage of the carbon-iodine bond. This process generates a diphenylmethyl radical and an iodine atom. The monitoring of this rapid dissociation and the subsequent reactions of the radical intermediates is typically accomplished using time-resolved spectroscopic techniques, such as laser flash photolysis.

In a typical laser flash photolysis experiment, a short laser pulse initiates the photochemical reaction, and the subsequent changes in the sample are monitored by a second light source. edinst.com This technique, also known as transient absorption spectroscopy, allows for the detection and characterization of transient species with lifetimes ranging from picoseconds to seconds. edinst.com For this compound, this would involve observing the decay of the parent molecule's absorption and the appearance of new absorption bands corresponding to the diphenylmethyl radical and other intermediates.

The identification of stable photoproducts resulting from the reactions of these intermediates is often achieved by combining photolysis with chromatographic and spectroscopic methods. For instance, the reaction mixture after prolonged irradiation can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov This technique separates the different components of the mixture and provides their mass spectra, allowing for their identification.

Table 1: Spectroscopic Techniques for Monitoring this compound Photolysis

Spectroscopic TechniqueInformation ObtainedTimescale
Nanosecond/Femtosecond Transient Absorption Spectroscopy Detection and characterization of transient species (e.g., diphenylmethyl radical), reaction kinetics.Nanoseconds to seconds / Femtoseconds to nanoseconds
Time-Resolved Infrared (TRIR) Spectroscopy Vibrational spectra of transient species, structural information.Nanoseconds to milliseconds
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of stable photoproducts.Post-irradiation analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated photoproducts.Post-irradiation analysis

Advanced Spectroscopic Methods and Applications

To gain a more complete understanding of the complex photochemical processes of this compound, a single spectroscopic technique is often insufficient. The combination of various methods, along with computational studies, provides a more comprehensive analysis of the system.

Combination of Spectroscopic Techniques for Comprehensive Analysis

A powerful approach for a thorough analysis involves integrating multiple spectroscopic methods. For instance, while transient absorption spectroscopy can monitor the electronic transitions of the diphenylmethyl radical, time-resolved infrared (TRIR) spectroscopy can provide information about its vibrational structure, offering a more detailed picture of its geometry and bonding.

Furthermore, computational chemistry plays a crucial role in interpreting experimental spectroscopic data. ias.ac.innih.govresearcher.lifedu.ac.irresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the theoretical absorption spectra, vibrational frequencies, and NMR chemical shifts of this compound and its potential reaction intermediates and products. ias.ac.innih.govresearchgate.net By comparing these calculated spectra with the experimental data, researchers can confidently assign the observed spectroscopic features to specific chemical species.

Table 2: Example of a Combined Spectroscopic and Computational Approach

StepTechnique/MethodPurpose
1. Photolysis Pulsed laser irradiation of this compound solution.Initiate the photochemical reaction.
2. Transient Analysis Nanosecond Transient Absorption Spectroscopy.Detect and record the absorption spectrum of the diphenylmethyl radical.
3. Product Identification Gas Chromatography-Mass Spectrometry (GC-MS) of the irradiated solution.Separate and identify the stable photoproducts.
4. Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy of isolated products.Confirm the chemical structures of the identified photoproducts.
5. Theoretical Validation Density Functional Theory (DFT) calculations.Calculate the theoretical spectra of intermediates and products to support experimental assignments.

Spectroscopic Methods for Analysis of Molecular Interactions

Spectroscopic techniques are also invaluable for studying the interactions between this compound, or its photogenerated radicals, and other molecules in their environment, such as solvents or radical scavengers. Changes in the absorption or emission spectra of this compound in different solvents can provide insights into solute-solvent interactions.

For example, the photolysis of this compound in a hydrogen-donating solvent like methanol could lead to the formation of diphenylmethane as a final product, which can be identified by GC-MS and NMR. The kinetics of the diphenylmethyl radical decay, monitored by transient absorption spectroscopy, would be influenced by the rate of hydrogen abstraction from the solvent.

Furthermore, techniques like NMR can be used to study intermolecular interactions in the ground state. For instance, the chemical shifts of the protons and carbons of this compound can be sensitive to the surrounding solvent molecules, providing information about the nature of these interactions.

Computational Chemistry and Theoretical Elucidation of 4 Iododiphenylmethane S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. arxiv.orgnih.gov It is particularly effective for optimizing molecular geometries, analyzing molecular orbitals, and predicting reactivity.

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. arxiv.orgyoutube.comstackexchange.com This procedure seeks to locate the minimum energy structure on the potential energy surface (PES). For a flexible molecule like 4-Iododiphenylmethane, this involves not only optimizing bond lengths and angles but also exploring the conformational landscape arising from the rotation of the two phenyl rings around the central methylene (B1212753) carbon.

The diphenylmethane (B89790) framework allows for significant conformational freedom. The two phenyl rings can rotate relative to each other, leading to different stable or meta-stable conformers. A potential energy surface scan, where the dihedral angles are systematically varied, is performed to identify the lowest-energy conformer. For the parent diphenylmethane, the lowest energy conformation is typically a distorted, non-planar structure. The introduction of the bulky and heavy iodine atom at the 4-position of one phenyl ring introduces steric and electronic perturbations. The C-I bond is significantly longer than a C-H bond, and the van der Waals radius of iodine is large, influencing the preferred orientation of the rings to minimize steric hindrance.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to obtain the optimized geometric parameters. The resulting structure would represent the molecule's most probable state, serving as the foundation for all subsequent electronic property calculations.

Table 1. Predicted Optimized Geometrical Parameters for this compound (Illustrative Data).
ParameterValueComment
C-I Bond Length~2.10 ÅLonger than C-H or C-C bonds due to the large atomic radius of iodine.
C(ipso)-C(methylene) Bond Length~1.52 ÅTypical sp²-sp³ carbon-carbon single bond length.
C(phenyl)-C(phenyl) Bond Length (Aromatic)~1.40 ÅCharacteristic of aromatic C-C bonds.
C-H Bond Length (Methylene)~1.10 ÅTypical sp³ C-H bond length.
C-C-C Bond Angle (at methylene)~111°Slightly larger than the ideal tetrahedral angle (109.5°) due to the bulky phenyl groups.
Phenyl Ring Dihedral Angle~55°The molecule adopts a non-planar "propeller" conformation to minimize steric clash.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.govyoutube.comjoaquinbarroso.com It posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be a π-orbital distributed across the phenyl rings, as these are the most electron-rich parts of the molecule. The LUMO is likely a π*-antibonding orbital, also located on the aromatic system. The iodine atom, with its lone pairs and its connection to the π-system, will influence the energies of these orbitals. DFT calculations provide precise energy values for these orbitals and allow for the calculation of global reactivity descriptors.

Table 2. Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data based on DFT).
ParameterSymbolFormulaValue
HOMO EnergyEHOMO--5.8 eV
LUMO EnergyELUMO--0.9 eV
HOMO-LUMO GapΔEELUMO - EHOMO4.9 eV
Ionization PotentialIP-EHOMO5.8 eV
Electron AffinityEA-ELUMO0.9 eV
Chemical Hardnessη(IP - EA) / 22.45 eV
Chemical Potentialμ-(IP + EA) / 2-3.35 eV

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netlibretexts.orgavogadro.cc It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

In this compound, the MEP would show negative potential concentrated above the π-systems of the two phenyl rings, indicating their nucleophilic character. The hydrogen atoms of the rings and the central methylene group would exhibit moderately positive potential. A key feature, however, would be associated with the iodine atom. Due to the phenomenon of "σ-hole" bonding, the outermost region of the iodine atom along the C-I bond axis exhibits a region of positive electrostatic potential. This positive cap arises from the anisotropic distribution of electron density around the halogen atom and makes the iodine atom a potential site for interaction with nucleophiles or Lewis bases. researchgate.net

Table 3. Summary of Molecular Electrostatic Potential (MEP) Features for this compound.
Molecular RegionElectrostatic PotentialPredicted Reactivity
π-systems of Phenyl RingsNegative (Electron-Rich)Site for electrophilic attack.
Iodine Atom (σ-hole)Positive (Electron-Poor)Site for nucleophilic attack / Halogen bonding.
Aromatic & Methylene HydrogensSlightly PositiveWeakly electrophilic sites.

Intermolecular Interactions and Supramolecular Organization of 4 Iododiphenylmethane Analogues

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry.

In 4-iododiphenylmethane, the iodine atom is a prominent halogen bond donor. The electron-withdrawing nature of the phenyl ring polarizes the iodine atom, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can then interact favorably with electron-rich sites on neighboring molecules, such as another iodine atom (I···I interactions) or aromatic π-systems.

Studies on related iodinated aromatic compounds have demonstrated the significance of I···I interactions in directing crystal packing. These interactions can be classified based on their geometry, influencing the formation of different supramolecular motifs, such as linear chains or two-dimensional sheets. The strength of the halogen bond is dependent on the polarizability of the halogen atom, with iodine forming the strongest halogen bonds among the halogens.

The directionality and strength of halogen bonds make them highly valuable for the rational design of complex supramolecular structures. By carefully selecting halogen bond donors and acceptors, it is possible to construct predictable and robust multi-component assemblies. In the context of this compound analogues, the iodine atom can be utilized as a reliable supramolecular synthon.

For example, co-crystallization of iodinated diphenylmethane (B89790) derivatives with molecules containing strong halogen bond acceptors (e.g., pyridyl nitrogen atoms) can lead to the formation of well-defined co-crystals with specific network topologies. The flexible nature of the diphenylmethane backbone, allowing for different conformations, combined with the rigid directionality of the halogen bond, offers a versatile platform for the construction of novel functional materials.

Van der Waals Forces and Dispersion Interactions in Molecular Aggregation

The interplay of these forces is complex. While hydrogen and halogen bonds provide directionality and specificity to the intermolecular connections, van der Waals forces act as a non-directional "glue" that holds the entire assembly together, filling the voids and maximizing packing efficiency. The final supramolecular organization is therefore a result of the delicate balance between these different types of intermolecular interactions.

Impact on Molecular Packing and Solid-State Properties

The introduction of an iodine atom onto the diphenylmethane scaffold significantly influences the molecular packing and, consequently, the solid-state properties of the resulting compounds. While the crystal structure of this compound itself is not extensively detailed in the available literature, analysis of its close analogue, bis(4-iodophenyl)methane (B183891), provides valuable insights.

The crystal structure of bis(4-iodophenyl)methane has been determined to be monoclinic. acs.org This structural information is foundational to understanding how these molecules arrange themselves in a crystalline lattice. The packing is governed by a variety of weak intermolecular interactions, including halogen bonding and π-π stacking, which are influenced by the bulky and polarizable iodine atoms.

The presence of iodine can lead to specific packing motifs that are distinct from the parent diphenylmethane. These motifs can affect physical properties such as melting point, solubility, and even the mechanical properties of the crystals. The interplay of different intermolecular forces can result in the formation of various polymorphic forms, each with unique packing and properties. In aromatic hydrocarbons, crystal packing can generally be categorized into several types, such as herringbone, sandwich herringbone, and layered β-structures, which are determined by the balance of C-C, C-H, and H-H interactions. The introduction of a large, polarizable halogen atom like iodine adds another layer of complexity, often favoring arrangements that accommodate halogen bonds.

Table 1: Crystallographic Data for bis(4-iodophenyl)methane

Parameter Value
Chemical Formula C₁₃H₁₀I₂
Crystal System Monoclinic
a (Å) 8.674(2)
b (Å) 6.155(1)
c (Å) 23.393(5)
β (°) 90.03(3)
Volume (ų) 1249.0
Z 4

Data sourced from crystallographic studies on bis(4-iodophenyl)methane. acs.org

Computational Analysis of Non-Covalent Interactions

Computational chemistry offers powerful tools to dissect the complex network of non-covalent interactions that stabilize the crystal structures of this compound analogues. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are instrumental in both visualizing and quantifying these weak forces. rsc.orgresearchgate.net

DFT calculations can be employed to determine the equilibrium geometries, binding energies, and electronic properties of molecular dimers and larger clusters, providing a quantitative measure of the strength of intermolecular interactions. rsc.org For iodinated compounds, these calculations can elucidate the nature of halogen bonding, which arises from the anisotropic distribution of electron density on the iodine atom, leading to a region of positive electrostatic potential (the σ-hole) that can interact with nucleophilic regions of adjacent molecules. nih.gov

QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density and its Laplacian, provide insights into the strength and nature of the interaction. nih.gov

NCI analysis is a visualization technique that highlights regions of space where non-covalent interactions occur. It is based on the electron density and its reduced density gradient. This method can distinguish between stabilizing interactions, such as hydrogen bonds and halogen bonds, and destabilizing steric clashes, providing a comprehensive picture of the supramolecular landscape. rsc.orgresearchgate.net

Table 2: Common Computational Methods for Analyzing Non-Covalent Interactions

Method Primary Application Key Insights
Density Functional Theory (DFT) Calculation of electronic structure and interaction energies. Binding energies, geometric parameters, electrostatic potentials. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM) Topological analysis of electron density. Identification and characterization of intermolecular bonds, interaction strength. nih.gov

π-π Stacking and Aromatic Interactions

Interactions between Phenyl Rings in the Diphenylmethane System

In the diphenylmethane framework, the two phenyl rings can interact with the phenyl rings of neighboring molecules through π-π stacking. These interactions are a result of a combination of electrostatic and dispersion forces. The precise geometry of these interactions can vary, with common arrangements including face-to-face (sandwich) and offset-stacked (parallel-displaced) configurations. nih.gov

Computational studies on acene dimers have shown that π-congestion can influence the electronic and magnetic properties at close contact distances. chemrxiv.org While diphenylmethane is not a simple acene, the principles of π-π interactions are transferable. The flexible methylene (B1212753) bridge in diphenylmethane allows for a greater variety of relative orientations of the phenyl rings, which can lead to more complex stacking arrangements in the solid state compared to more rigid aromatic systems.

Contribution to Crystal Lattice Stability

In multicomponent crystals, the interplay between π-stacking and inter-stacking interactions is crucial. Periodic DFT calculations on such systems have shown that while π-stacking governs the formation of columnar structures, inter-stacking interactions often make a substantial contribution to the total sublimation enthalpy. rsc.org For this compound analogues, the stability of the crystal lattice arises from a delicate balance between the attractive forces of π-π stacking between the aromatic rings and the directional interactions involving the iodine atoms, all of which must be accommodated within an efficient packing arrangement.

Structure Reactivity and Structure Function Relationships in 4 Iododiphenylmethane Chemistry

Influence of the Iodide Moiety on Reaction Selectivity and Efficiency

The iodine atom in 4-iododiphenylmethane is a key determinant of the molecule's reactivity, significantly influencing both the selectivity and efficiency of its chemical transformations. Its effects are twofold, stemming from its role in electrophilic aromatic substitution and its behavior as a leaving group in nucleophilic substitution reactions.

Role of Iodine in Activating Aromatic Rings for Electrophilic Attack

The iodine substituent exerts a dual influence on the aromatic ring to which it is attached. Primarily, due to its electronegativity, iodine exhibits an electron-withdrawing inductive effect, which deactivates the aromatic ring toward electrophilic attack compared to unsubstituted benzene. cutm.ac.in However, this deactivation is offset by the resonance effect, where the lone pairs of electrons on the iodine atom can be donated to the aromatic π-system. This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic substitution, particularly when the attack occurs at the ortho and para positions. libretexts.org Because the para position is already occupied by the benzyl (B1604629) group, this directing effect influences substitution at the ortho positions.

While direct iodination of aromatic rings is often reversible and requires an oxidizing agent to form a more potent electrophilic species (like I⁺), the carbon-iodine bond in iodoarenes can be "activated" to enhance reactivity. libretexts.orgyoutube.com One significant activation strategy is the oxidation of the iodine atom to form hypervalent iodine species, such as diaryliodonium salts. nih.govacs.org These compounds feature a highly electrophilic iodine center and an aryl iodine group that possesses exceptional leaving ability, estimated to be around 10⁶ times greater than that of triflate. acs.org This activation transforms the iodoarene into a powerful arylating agent capable of reacting with a wide range of nucleophiles under transition-metal-free conditions. nih.govacs.org

HalogenInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-FStrongest Electron WithdrawalWeakest Electron DonationDeactivatingOrtho, Para
-ClStrong Electron WithdrawalWeak Electron DonationDeactivatingOrtho, Para
-BrModerate Electron WithdrawalModerate Electron DonationDeactivatingOrtho, Para
-IWeakest Electron WithdrawalStrongest Electron DonationDeactivatingOrtho, Para

This table illustrates the competing inductive and resonance effects of halogens on an aromatic ring. While all are deactivating, they direct incoming electrophiles to the ortho and para positions.

Impact of Iodine as a Leaving Group in Substitution Reactions

In nucleophilic substitution reactions, the efficiency is heavily dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. Iodide (I⁻) is an outstanding leaving group, the best among the common halogens. libretexts.org Its efficacy stems from two primary factors:

Basicity : A good leaving group is a weak base. Hydroiodic acid (HI) is an extremely strong acid (pKa ≈ -10), meaning its conjugate base, iodide, is exceptionally weak and stable. nih.gov

Polarizability : The large atomic radius of iodine allows the negative charge of the iodide ion to be dispersed over a large volume. youtube.com This high polarizability reduces charge density and increases the ion's stability in solution. youtube.com

The superior leaving group ability of iodide translates directly to faster reaction rates in nucleophilic substitutions (both SN1 and SN2 mechanisms) compared to other halides. For instance, the relative rate of SN2 reactions for halomethanes demonstrates this trend clearly. libretexts.org This property makes the carbon-iodine bond in this compound a prime site for introducing a wide variety of functional groups via substitution reactions. nih.gov

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Rate (with a common nucleophile)
F⁻HF3.21
Cl⁻HCl-7200
Br⁻HBr-910,000
I⁻HI-1030,000

This table compares the properties of halide leaving groups. The lower the pKa of the conjugate acid, the weaker the base, the better the leaving group, and the faster the rate of nucleophilic substitution.

Impact of Diphenylmethane (B89790) Core Modifications on Reactivity

The diphenylmethane scaffold itself, consisting of two phenyl rings linked by a methylene (B1212753) bridge, provides a complex framework where modifications to one ring can influence the reactivity of the other. These influences are transmitted through steric and electronic effects, as well as the molecule's conformational flexibility.

Steric and Electronic Effects of Substituents on Phenyl Rings

The introduction of additional substituents onto either of the phenyl rings of this compound can profoundly alter its reactivity through both electronic and steric effects. chemrxiv.org

Electronic Effects : Substituents are broadly classified as either activating or deactivating.

Activating Groups (e.g., -OH, -OCH₃, -NH₂, -CH₃) are electron-donating groups (EDGs) that increase the electron density of the aromatic ring. lumenlearning.com This makes the ring more nucleophilic and thus more reactive towards electrophiles, accelerating the rate of electrophilic aromatic substitution. cutm.ac.inlibretexts.org

Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are electron-withdrawing groups (EWGs) that decrease the ring's electron density, making it less reactive towards electrophiles. cutm.ac.inlumenlearning.com

Steric Effects : The physical size of a substituent can hinder the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance. libretexts.org In the diphenylmethane core, a bulky substituent placed at an ortho position to the methylene bridge could impede reactions at the bridge itself or at the other ortho position. Similarly, the size of an incoming electrophile can determine whether it attacks at a less hindered para position over a more crowded ortho position. libretexts.org

Substituent GroupExampleElectronic EffectEffect on Reaction Rate (Electrophilic Substitution)Directing Influence
Strong Activator-NH₂, -OHElectron Donating (Resonance)Greatly IncreasesOrtho, Para
Moderate Activator-OR, -NHCORElectron Donating (Resonance)IncreasesOrtho, Para
Weak Activator-Alkyl (e.g., -CH₃)Electron Donating (Inductive)Slightly IncreasesOrtho, Para
Weak Deactivator-HalogensElectron Withdrawing (Inductive)Slightly DecreasesOrtho, Para
Moderate Deactivator-C=O, -COORElectron Withdrawing (Resonance)DecreasesMeta
Strong Deactivator-NO₂, -CN, -NR₃⁺Electron Withdrawing (Inductive & Resonance)Greatly DecreasesMeta

Conformational Effects on Reactivity

The diphenylmethane molecule is not rigid; the phenyl rings can rotate around the C-CH₂ bonds. researchgate.net This conformational flexibility means the molecule can adopt various three-dimensional shapes, and the relative orientation of the two rings can significantly impact reactivity. slideshare.netyoutube.com

Quantitative Structure-Reactivity Relationships (QSRR) in this compound Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity or other properties of chemical compounds based on their molecular structure. nih.govxjtu.edu.cn These models correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally observed reactivity. tubitak.gov.tr

For a series of this compound derivatives, a QSRR study could be developed to predict their reaction rates in, for example, a specific nucleophilic substitution or a cross-coupling reaction. The process involves several key steps: nih.gov

Data Collection : A dataset of structurally related this compound compounds with their experimentally measured reaction rates is assembled.

Descriptor Calculation : For each molecule, a wide range of theoretical molecular descriptors are calculated using computational chemistry software. nih.gov These descriptors quantify various aspects of the molecule's structure.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

For this compound derivatives, relevant descriptors would likely fall into several categories:

Descriptor TypeSpecific ExampleProperty QuantifiedPotential Influence on Reactivity
Electronic Hammett Constant (σ), HOMO/LUMO energies, Atomic ChargesElectron-donating/withdrawing ability of substituents, molecular orbital energies, charge distribution.Affects the stability of intermediates in electrophilic or nucleophilic reactions. nih.gov
Steric Sterimol Parameters, van der Waals Volume, Buried Volume (%Vbur)The size and shape of substituents or the entire molecule.Influences the accessibility of the reaction center to reagents due to steric hindrance. nih.gov
Topological Connectivity Indices, Wiener IndexThe branching and connectivity of the molecular skeleton.Relates to the overall size and shape of the molecule.
Quantum-Chemical Dipole Moment, PolarizabilityOverall polarity and the ease with which the electron cloud can be distorted.Affects interactions with polar solvents and reagents.

By developing a validated QSRR model, chemists can predict the reactivity of new, unsynthesized this compound derivatives, thereby guiding experimental work and accelerating the discovery of compounds with desired properties.

Development of Predictive Models for Reaction Outcomes

Predicting the outcome of chemical reactions is a primary goal in synthetic chemistry. In recent years, machine learning and computational chemistry have emerged as powerful tools for developing models that can forecast reaction yields, selectivity, and even optimal reaction conditions. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles of these models can be applied to its reactions, such as Suzuki-Miyaura cross-coupling, where it serves as an aryl iodide coupling partner.

Machine learning models for reaction prediction are typically trained on large datasets of known reactions. princeton.edunih.govresearchgate.netucla.eduresearchgate.net These models learn to identify patterns in the data that correlate starting materials, reagents, and conditions with the observed products and yields. For a reaction involving this compound, the model would be fed descriptors that numerically represent the structure and properties of the molecule, the coupling partner, the catalyst, the ligand, the base, and the solvent.

The development of such a predictive model would involve the following steps:

Data Collection: A dataset of reactions involving this compound or structurally similar aryl iodides would be compiled. This would include information on the reactants, reagents, reaction conditions (temperature, time, solvent), and the resulting yield of the product.

Featurization: The molecules involved in the reactions would be converted into a numerical format that a machine learning algorithm can understand. This involves calculating a variety of molecular descriptors.

Model Training: A machine learning algorithm, such as a random forest or a neural network, would be trained on the featurized dataset. The algorithm would learn the complex relationships between the input features and the reaction yield.

Model Validation: The trained model's predictive power would be assessed using a separate test set of reactions that were not used during training.

An example of a simplified, hypothetical dataset for training a predictive model for the Suzuki-Miyaura coupling of this compound with various boronic acids is presented below.

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O10092
4-Methylphenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2O8095
4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O10088
4-Chlorophenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2O8075
3-Furylboronic acidPd(PPh3)4Na2CO3Toluene/H2O10085

Correlation of Molecular Descriptors with Reaction Rates and Yields

The reactivity of this compound can be quantitatively correlated with various molecular descriptors. These descriptors are numerical values that encode structural and electronic features of the molecule. By establishing these correlations, it is possible to predict how changes in the structure of the reactants will affect the reaction rate and yield.

One of the most well-established tools for this purpose is the Hammett equation , which relates the reaction rate or equilibrium constant of a reaction of a substituted aromatic compound to the electronic properties of the substituent. nih.govpharmacy180.comwikipedia.orgnih.govlibretexts.org The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.

For reactions involving the diphenylmethane scaffold, the electronic effect of the substituent on one of the phenyl rings can influence the reactivity at a distant site, such as the methylene bridge or the other phenyl ring. In the case of this compound, the iodine atom is the substituent of interest.

Substituent (X) in 4-X-diphenylmethaneHammett Constant (σp)Relative Rate (k/k₀)log(k/k₀)
-OCH3-0.273.50.54
-CH3-0.172.10.32
-H0.001.00.00
-I0.180.45-0.35
-Cl0.230.30-0.52
-NO20.780.02-1.70

In this hypothetical example, a negative ρ value would be obtained from the slope of the Hammett plot, indicating that the reaction is favored by electron-donating groups and disfavored by electron-withdrawing groups. This would suggest the development of a positive charge in the transition state of the rate-determining step, such as in an SN1-type mechanism.

Other molecular descriptors that can be correlated with reactivity include:

Steric parameters: Such as Taft's Es values, which quantify the steric bulk of substituents.

Quantum chemical descriptors: Such as HOMO and LUMO energies, atomic charges, and bond orders, which can be calculated using computational chemistry methods.

By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models based on these descriptors, it is possible to gain a deeper understanding of the factors that govern the reactivity of this compound and to predict its behavior in various chemical transformations.

Stereochemical Aspects in Reactions Involving this compound

Reactions involving the diphenylmethane scaffold can exhibit interesting stereochemical outcomes, particularly when new chiral centers are formed. While this compound itself is achiral, reactions at its methylene bridge or on one of its phenyl rings can lead to the formation of chiral products. The control of stereoselectivity in these reactions is a key challenge and an active area of research.

Enantioselective Transformations (e.g., in asymmetric catalysis)

Enantioselective transformations are reactions that produce one enantiomer of a chiral product in excess over the other. This is typically achieved using a chiral catalyst, reagent, or auxiliary. For substrates like this compound, enantioselectivity can be induced in reactions that functionalize the prochiral methylene group.

A notable example of this is the enantioselective C-H functionalization of diphenylmethanes. nih.govmdpi.comnih.gov Although specific studies on this compound are scarce, research on related diarylmethanes demonstrates the feasibility of such transformations. For instance, the rhodium-catalyzed C-H insertion of a carbene into the benzylic C-H bond of a diphenylmethane derivative can be rendered enantioselective by using a chiral dirhodium catalyst.

The following table presents illustrative data from a study on the enantioselective synthesis of triarylmethanes via rhodium-catalyzed C-H functionalization of cyclohexadienes with substituted diaryldiazomethanes, which are precursors to diaryl carbenes. This reaction creates a new stereocenter at the former methylene bridge of the diarylmethane moiety.

Diaryl-diazomethane SubstituentsChiral CatalystYield (%)Enantiomeric Excess (ee, %)
4-NO2, 4'-OCH3Rh2(S-PTAD)48993
4-CF3, 4'-OCH3Rh2(S-PTAD)47590
4-Cl, 4'-HRh2(S-TPPTTL)48285
4-Br, 4'-HRh2(S-TPPTTL)47888
2-Cl, 4'-NO2Rh2(S-PTAD)46586

Data is hypothetical and based on trends observed in related literature for illustrative purposes. nih.gov

The high enantioselectivities observed in these reactions are attributed to the well-defined chiral environment created by the catalyst, which directs the approach of the carbene to one of the two enantiotopic C-H bonds of the methylene group.

Diastereoselective Processes and Chiral Induction

Diastereoselective reactions produce one diastereomer of a product in excess over the others. This can be achieved when a molecule that is already chiral undergoes a reaction that creates a new stereocenter, or when an achiral molecule reacts with a chiral reagent or auxiliary. harvard.eduosi.lv

In the context of this compound chemistry, diastereoselectivity can be relevant in several scenarios. For example, if a chiral auxiliary is attached to the diphenylmethane scaffold, it can direct the stereochemical outcome of a subsequent reaction.

Consider the addition of a nucleophile to a derivative of this compound that contains a chiral auxiliary. The auxiliary can sterically hinder one face of the molecule, forcing the nucleophile to attack from the opposite face, leading to the preferential formation of one diastereomer.

The table below provides a hypothetical example of a diastereoselective alkylation of a diphenylmethane derivative bearing a chiral auxiliary.

Electrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
CH3ILDA9095:5
CH3CH2BrLDA8592:8
C6H5CH2Brn-BuLi8897:3
(CH3)2CHBrn-BuLi7585:15
CH2=CHCH2BrLDA9290:10

This data is illustrative of the principle of diastereoselective reactions in this class of compounds.

Chiral induction can also occur in reactions where this compound or a derivative reacts with a chiral substrate. The inherent chirality of the substrate can influence the stereochemical outcome at the diphenylmethane moiety.

The study of these stereochemical aspects is fundamental for the synthesis of enantiopure or diastereomerically enriched compounds based on the this compound framework, which may have applications in areas such as medicinal chemistry and materials science.

Applications and Emerging Roles of 4 Iododiphenylmethane in Advanced Organic Synthesis and Materials Science

Precursor for Functional Organic Materials and Devices

The unique structural and reactive properties of 4-iododiphenylmethane make it a key starting material for a variety of functional organic materials with potential applications in electronic and optoelectronic devices.

Synthesis of Fluorene-Based Materials

Fluorene (B118485) and its derivatives are an important class of organic materials known for their high thermal stability, strong fluorescence, and excellent charge-transporting properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While direct synthesis of fluorene from this compound is not a common route, its role as a precursor to fluorene derivatives can be envisaged through multi-step synthetic pathways.

One plausible approach involves the initial conversion of this compound into a 2-substituted biphenyl (B1667301) derivative. For instance, a Suzuki coupling reaction between this compound and a suitable boronic acid could introduce a functional group at the 4-position. Subsequent intramolecular C-H activation or other cyclization strategies could then be employed to form the fluorene core. Palladium-catalyzed intramolecular C(sp2)–H activation of 2-arylbenzyl chlorides has been shown to be an effective method for the synthesis of fluorenes at room temperature. researchgate.net A similar strategy could potentially be adapted for derivatives of this compound.

Another conceptual pathway involves the dehydrogenation of a diphenylmethane (B89790) derivative to yield a fluorene. amazonaws.com In this scenario, this compound would first undergo reactions to build the necessary substitution pattern on the phenyl rings before the final cyclization step.

Incorporation into Polymer Backbones

The development of novel polymers with tailored electronic and physical properties is a cornerstone of modern materials science. This compound can serve as a valuable monomer in the synthesis of polymers with diphenylmethane units integrated into their backbones. These polymers are of interest for their potential as high-performance plastics, photoresists, and materials for advanced coatings.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira polycondensation, are powerful methods for the synthesis of conjugated polymers. rsc.orgrsc.orgresearchgate.netresearchgate.netethz.ch To incorporate this compound into a polymer backbone via these methods, it would first need to be converted into a bifunctional monomer. For example, a second reactive group, such as a boronic acid or another halide, would need to be introduced onto the diphenylmethane scaffold. A di-iodinated or a boronic acid-substituted iodo-diphenylmethane derivative could then undergo polycondensation with a suitable comonomer to yield a poly(diphenylmethane)-containing polymer.

For instance, a Suzuki polycondensation of a dibromodiphenylmethane (B1621529) with a diboronic acid would lead to the formation of a polyphenylene with diphenylmethane linkages. While direct polymerization of this compound is not feasible for creating a linear high polymer, its conversion to a di-functional monomer is a key step.

Role in Dendrimer Synthesis and Advanced Macromolecular Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.govmdpi.comyoutube.com Their unique properties, including a high density of surface functional groups and internal cavities, make them attractive for applications in drug delivery, catalysis, and sensing. The diphenylmethane unit can be incorporated into dendritic structures as a core, a branching unit, or a surface group.

This compound can be utilized in the convergent or divergent synthesis of dendrimers. nih.govnih.govmdpi.comyoutube.com In a convergent approach, the iodo-group can be used to couple diphenylmethane-containing dendrons to a central core. For example, a dendron with a terminal alkyne could be coupled to a core functionalized with multiple this compound units via a Sonogashira coupling reaction.

In a divergent approach, a core molecule with multiple reactive sites could be reacted with a derivative of this compound that also contains a protected reactive group. After deprotection, the next generation of the dendrimer can be built up. The reactivity of the iodo-group in cross-coupling reactions makes this compound a valuable tool for the precise construction of these complex macromolecular architectures.

Building Block for Complex Molecular Architectures

The reactivity of the carbon-iodine bond in this compound provides a gateway for the construction of a wide array of complex organic molecules, including pharmaceutically relevant scaffolds.

Construction of N-Heterocycles and Related Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The synthesis of these structures often relies on the formation of carbon-nitrogen bonds. This compound can serve as a key starting material for the synthesis of N-heterocycles by first undergoing a C-N bond-forming reaction, followed by a cyclization step.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of N-(4-diphenylmethyl)aniline derivatives. These intermediates can then be used to construct more complex heterocyclic systems.

For example, the synthesis of acridine (B1665455) derivatives, which are known for their biological activities, can be achieved from diphenylamine (B1679370) precursors. nih.govpharmaguideline.comptfarm.plresearchgate.net A plausible synthetic route would involve the Buchwald-Hartwig amination of this compound with an appropriate aniline (B41778) derivative to form an N-aryldiphenylmethane. Subsequent intramolecular cyclization, for instance, through a Bernthsen acridine synthesis, would yield the acridine scaffold. pharmaguideline.com

Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Formations

The carbon-iodine bond in this compound is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This high reactivity makes it an ideal electrophile for a variety of transformations that are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. nrochemistry.comyoutube.comharvard.eduorganic-chemistry.orglibretexts.org this compound can be efficiently coupled with a wide range of aryl- and vinylboronic acids or their esters to produce substituted diphenylmethane derivatives. These products can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Iodides
Aryl IodideBoronic AcidCatalystBaseSolventYield (%)
4-IodotoluenePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O95
4-Iodoanisole4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2O98
1-Iodonaphthalene2-Thienylboronic acidPdCl2(dppf)Cs2CO3DMF92

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. orgsyn.orggold-chemistry.org this compound readily participates in Sonogashira coupling reactions, providing access to diarylacetylene derivatives containing a diphenylmethane moiety. These alkynylated products are valuable precursors for the synthesis of conjugated polymers, organic dyes, and complex natural products.

Table 2: Representative Sonogashira Coupling Reactions with Aryl Iodides
Aryl IodideAlkyneCatalystCocatalystBaseSolventYield (%)
4-IodotoluenePhenylacetylenePd(PPh3)4CuIEt3NTHF94
4-IodoanisoleTrimethylsilylacetylenePdCl2(PPh3)2CuIDIPAToluene96
1-IodopyreneEthynylbenzenePd(OAc)2/XPhosCuICs2CO3Dioxane89

Buchwald-Hartwig Amination: As previously mentioned, this reaction is a powerful tool for the synthesis of arylamines from aryl halides. wikipedia.orgwuxiapptec.comchemrxiv.orglibretexts.org The high reactivity of this compound in this transformation allows for the coupling with a broad scope of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. The resulting N-aryldiphenylmethane products are important intermediates in medicinal chemistry and materials science.

Table 3: Representative Buchwald-Hartwig Amination Reactions with Aryl Iodides
Aryl IodideAmineCatalystLigandBaseSolventYield (%)
4-IodotolueneMorpholinePd2(dba)3XPhosNaOtBuToluene97
4-IodoanisoleAnilinePd(OAc)2BINAPCs2CO3Dioxane91
1-Iodonaphthalenen-ButylaminePd2(dba)3RuPhosK3PO4Toluene93

Synthetic Strategies for Advanced Organic Synthesis

This compound serves as a valuable and versatile building block in advanced organic synthesis, primarily owing to the reactivity of its carbon-iodine bond. The iodine atom is an excellent leaving group, making the compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the construction of complex molecular architectures, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov

The diphenylmethyl moiety, also known as the benzhydryl group, provides a bulky, rigid scaffold that can be incorporated into larger, more complex target molecules. Strategies involving this compound often leverage its ability to participate in reactions that form key bonds, leading to the synthesis of pharmaceuticals, functional materials, and other high-value compounds. researchgate.net The most prominent applications are in palladium-catalyzed cross-coupling reactions, which have revolutionized the way chemists approach the synthesis of complex organic molecules. nih.gov

Key synthetic strategies utilizing aryl iodides like this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, again using a palladium catalyst.

Sonogashira Coupling: This method creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. longdom.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide, catalyzed by a nickel or palladium complex.

Hiyama Coupling: This reaction employs an organosilicon compound as the coupling partner for the aryl iodide, activated by a fluoride (B91410) source and catalyzed by palladium. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds, where the aryl iodide is reacted with an amine in the presence of a palladium catalyst to form an arylamine.

These reactions provide a powerful toolkit for chemists to strategically incorporate the diphenylmethyl group into a wide array of molecular frameworks.

Reaction Type Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron ReagentPalladium / BaseC(sp²) - C(sp²)
HeckAlkenePalladium / BaseC(sp²) - C(sp²)
SonogashiraTerminal AlkynePalladium / CopperC(sp²) - C(sp)
NegishiOrganozinc ReagentPalladium or NickelC(sp²) - C(sp³) / C(sp²)
HiyamaOrganosilicon ReagentPalladium / Fluoride SourceC(sp²) - C(sp²)
Buchwald-HartwigAmine / AmidePalladium / BaseC(sp²) - N

Applications in Supramolecular Chemistry and Crystal Engineering

The unique structural features of this compound make it a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on understanding and controlling the non-covalent interactions that govern the self-assembly of molecules into larger, well-defined architectures. mpg.denih.gov

The iodine atom in this compound is a key player in directing its self-assembly. It can act as a potent halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.govtuni.fi

Interaction Type Description Role in Assembly
Halogen BondingA directional interaction between the σ-hole of the iodine atom and a Lewis base (acceptor). nih.govresearchgate.netPrimary driving force for forming specific, ordered supramolecular synthons.
π-π StackingAn attractive interaction between the aromatic phenyl rings of adjacent molecules.Contributes to the stabilization and packing efficiency of the crystal lattice.
Van der Waals ForcesGeneral non-specific attractive or repulsive forces between molecules.Influence the overall density and cohesion of the molecular assembly.

Molecular recognition is the specific, non-covalent binding of two or more molecules. The principles that allow this compound to participate in crystal engineering also enable its analogues to be used in molecular recognition.

By incorporating the iodo-benzhydryl scaffold into larger, pre-organized host molecules (receptors), the iodine atom can be positioned to act as a specific recognition site for electron-rich guest molecules. The directionality of the halogen bond is crucial for achieving high selectivity. For example, a receptor containing one or more 4-iodophenyl groups can be designed to bind specifically to guests containing Lewis basic sites like pyridine (B92270) or carboxylate groups. tuni.firesearchgate.net The strength of this interaction can be tuned by modifying the electronic properties of the aromatic rings. The diphenylmethyl framework provides a rigid and well-defined structural element to hold the halogen bond donor in a precise orientation, enhancing the pre-organization of the host and its binding affinity for the target guest.

Derivatives in Photobase Generators

Photobase generators (PBGs) are compounds that release a basic species upon exposure to light. fujifilm.com This process allows for the spatio-temporal control of base-catalyzed chemical reactions, which has applications in photopolymerization, materials science, and microfabrication. rsc.orgnsf.gov

Derivatives of this compound belong to the class of benzhydryl-based photobase generators. The core of the mechanism relies on the photochemical lability of a bond connected to the central carbon of the diphenylmethyl (benzhydryl) group.

In a typical benzhydryl-based PBG, a protecting group is attached to a basic molecule (such as an amine) via the benzhydryl scaffold. The general mechanism proceeds as follows:

Photoexcitation: The molecule absorbs a photon of light, promoting it to an electronically excited state.

Bond Cleavage: In the excited state, the bond between the benzhydryl carbon and the heteroatom of the protected base becomes weak and undergoes heterolytic or homolytic cleavage.

Formation of Intermediates: This cleavage typically results in the formation of a stable benzhydryl cation and the release of the free base. The high stability of the benzhydryl cation, which is delocalized over the two phenyl rings, is a key thermodynamic driving force for the reaction.

Proton Transfer/Reaction: The newly liberated base is now active and can catalyze a desired chemical reaction, such as a polymerization or an elimination. researchgate.net

Conclusion and Future Research Directions

Current Challenges and Limitations in 4-Iododiphenylmethane Research

Despite its utility as a building block, the full potential of this compound is constrained by several key challenges. These limitations primarily revolve around achieving high selectivity in complex molecular environments and developing more environmentally benign and efficient synthetic methodologies.

Selectivity Control in Multi-substituted Systems

A significant hurdle in the application of this compound lies in achieving precise chemo- and regioselectivity when other reactive sites are present in the molecule or the coupling partner. The diphenylmethane (B89790) scaffold itself presents a benzylic methylene (B1212753) group which can be reactive under certain conditions. nih.gov

In multi-substituted aromatic systems, directing reactions to a specific position while leaving other functional groups untouched is a common challenge in organic synthesis. study.comnih.gov For instance, in a polysubstituted diphenylmethane derivative, achieving selective cross-coupling at the iodo-position without triggering undesired side reactions at other halogenated sites or activating C-H bonds can be difficult. The development of catalytic systems that can differentiate between various reactive centers is crucial for enhancing the synthetic utility of this compound. nih.gov

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for the synthesis of aryl iodides, while effective, often rely on harsh reagents, stoichiometric amounts of metal oxidants, or produce significant amounts of waste, running counter to the principles of green chemistry. nih.govmdpi.comnih.gov The development of more sustainable and efficient synthetic routes to this compound is a pressing need. This includes the exploration of catalytic methods that utilize greener solvents, reduce energy consumption, and minimize the generation of hazardous byproducts. frontiersin.orgsemanticscholar.org

Recent advancements in greener synthetic methods for chemical compounds and materials, such as the use of mechanosynthesis, microwave-assisted reactions, and biocatalysis, offer promising alternatives. nih.govfrontiersin.org Applying these techniques to the synthesis of this compound could lead to more environmentally friendly and economically viable production processes.

Prospective Research Avenues and Untapped Potential

The challenges associated with this compound also highlight significant opportunities for future research. Exploring novel reaction pathways, designing sophisticated catalytic systems, and employing advanced analytical and computational tools will be key to unlocking the full synthetic potential of this compound.

Exploration of Novel Reactivity Modes

Beyond its traditional role in cross-coupling reactions, there is considerable scope for exploring novel reactivity modes of this compound. The carbon-iodine bond can be activated in various ways to generate reactive intermediates. For example, the formation of radical species or the use of photoredox catalysis could open up new avenues for functionalization that are not accessible through conventional methods. researchgate.net Investigating the reactivity of the benzylic C-H bond in concert with the aryl iodide functionality could also lead to novel tandem or domino reactions for the rapid construction of complex molecular architectures. nih.gov

Design of Advanced Catalytic Systems

The design of highly efficient and selective catalysts is paramount for overcoming the current limitations in this compound chemistry. While palladium-based catalysts are widely used for cross-coupling reactions of aryl iodides, there is a continuous need for catalysts with improved activity, stability, and selectivity. nih.govtcichemicals.comfishersci.ca

The development of catalysts based on more abundant and less toxic first-row transition metals, such as cobalt, offers a promising and sustainable alternative. nih.govlongdom.org Furthermore, the design of sophisticated phosphine (B1218219) ligands can significantly influence the outcome of catalytic reactions, enabling greater control over selectivity. tcichemicals.comnih.govsigmaaldrich.com Bulky, electron-rich phosphine ligands have shown great promise in enhancing the efficiency of palladium-catalyzed cross-coupling reactions involving challenging substrates. tcichemicals.comsigmaaldrich.comnih.gov The application of such advanced catalytic systems to reactions involving this compound is a fertile area for future research.

Catalyst SystemLigand TypePotential Application for this compoundReference
Palladium(0) ComplexesBulky Biarylphosphines (e.g., SPhos, XPhos)Highly efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. sigmaaldrich.com
Palladium(II) PrecatalystsN-Heterocyclic Carbenes (NHCs)Enhanced stability and activity in cross-coupling reactions. tcichemicals.com
Cobalt HalidesLigand-free or with simple coordinating solventsCost-effective and sustainable Negishi cross-coupling reactions. nih.gov
Copper(I) SaltsPhenanthroline derivativesMild Ullmann-type C-N and C-O bond formations. longdom.orgsigmaaldrich.com

Development of New Spectroscopic and Computational Tools for Analysis

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. The development and application of advanced spectroscopic and computational tools can provide invaluable insights into the intricate details of these processes.

In-situ spectroscopic techniques, such as infrared (IR) spectroscopy, can be employed to monitor the formation and consumption of reactive intermediates in real-time, as has been demonstrated for Grignard reagent formation. nih.govbohrium.com This can help in elucidating reaction pathways and optimizing reaction conditions.

Computational chemistry offers a powerful approach to model reaction mechanisms, predict reactivity, and understand the factors that govern selectivity. rsc.orgsmu.edu Density Functional Theory (DFT) calculations, for example, can be used to investigate transition state structures and activation energies, providing a theoretical framework to complement experimental findings. The application of these computational tools to the study of reactions involving this compound will undoubtedly accelerate the discovery of new and improved synthetic methodologies.

Interdisciplinary Research Opportunities

Interface with Materials Science for Novel Functional Materials

The unique structural characteristics of this compound, featuring a diphenylmethane core with a reactive iodine substituent, position it as a valuable building block for the synthesis of advanced functional materials. Its potential lies in its ability to be incorporated into polymeric structures and organic electronic components through well-established synthetic methodologies.

One of the most promising applications is in the development of novel polymers for organic electronics . The diphenylmethane unit can impart desirable properties such as solubility and processability, while the iodo-group serves as a versatile handle for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. These reactions allow for the precise construction of conjugated polymer backbones, which are essential for charge transport in organic semiconductors. The incorporation of the this compound moiety could lead to the creation of polymers with tailored electronic properties, suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The versatility of this compound as a monomer or precursor is a key area for future research. By reacting it with various co-monomers, a diverse library of polymers with tunable properties can be generated. For instance, copolymerization with electron-donating or electron-accepting units could precisely control the band gap and energy levels of the resulting materials, optimizing their performance in electronic devices.

Potential Functional MaterialSynthetic ApproachKey Properties Conferred by this compound
Conjugated PolymersPalladium-catalyzed cross-coupling (e.g., Suzuki, Stille)Solubility, Processability, Reactive site for polymerization
Bipolar Host MaterialsIncorporation into larger molecular structuresCharge transport capabilities, Morphological stability
Functionalized PolyarylenesPolycondensation reactionsThermal stability, Dielectric properties

Integration with Theoretical Chemistry for Deeper Mechanistic Insight

While experimental approaches are crucial for the synthesis and characterization of new materials, the integration of theoretical and computational chemistry offers a powerful tool for gaining a deeper understanding of the underlying reaction mechanisms and for predicting the properties of yet-to-be-synthesized molecules.

Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure and reactivity of this compound. For instance, calculating the bond dissociation energy (BDE) of the carbon-iodine bond can help in understanding its reactivity in various chemical transformations. A lower BDE would suggest that the C-I bond is more susceptible to cleavage, which is a critical step in many cross-coupling reactions.

Furthermore, computational studies can be employed to model the entire catalytic cycle of reactions involving this compound, such as the Suzuki coupling. By mapping the potential energy surface of the reaction, key intermediates and transition states can be identified, and the activation barriers for each step can be calculated. This level of mechanistic detail is often difficult to obtain through experimental methods alone and can guide the optimization of reaction conditions to improve yields and selectivity.

Theoretical analysis can also predict the electronic properties of polymers derived from this compound. By simulating the electronic structure of these polymers, researchers can estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for their application in organic electronics. This predictive capability can accelerate the discovery of new materials by allowing for in silico screening of potential candidates before embarking on time-consuming and resource-intensive synthetic efforts.

Theoretical MethodApplication to this compoundInsights Gained
Density Functional Theory (DFT)Calculation of Bond Dissociation Energy (C-I bond)Reactivity prediction, Understanding of bond stability
Computational Reaction ModelingElucidation of Suzuki coupling mechanismIdentification of intermediates and transition states, Optimization of reaction conditions
Electronic Structure CalculationsPrediction of HOMO/LUMO levels of derived polymersScreening of potential materials for organic electronics, Design of materials with tailored electronic properties

The synergy between materials science and theoretical chemistry will be instrumental in realizing the full potential of this compound. Experimental synthesis of novel materials guided by theoretical predictions will pave the way for the development of next-generation functional materials with enhanced performance and a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iododiphenylmethane
Reactant of Route 2
Reactant of Route 2
4-Iododiphenylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.